Paspalinine

Übersicht

Beschreibung

Paspalinine is a member of the indole diterpenoid family, a class of natural products characterized by a hybrid molecular architecture consisting of an indole nucleus and a diterpenoid moiety. It was first discovered in the 1960s from the fungus Claviceps paspali . This compound and its derivatives are known for their potent activity as potassium channel antagonists, making them potential candidates for the treatment of neurological disorders and glaucoma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of paspalinine has been achieved through various synthetic routes. One notable method involves the formation of the indole ring via a highly efficient protocol developed in 2012 . This method includes key steps such as reductive alkylation, Rupe rearrangement, and Nazarov cyclization . Another approach involves the use of enzymatic desymmetrization and Ireland-Claisen rearrangement .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves the cultivation of the producing fungi, followed by extraction and purification of the compound. Advances in synthetic biology may offer future avenues for large-scale production through genetically engineered microorganisms .

Analyse Chemischer Reaktionen

Types of Reactions: Paspalinine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 13-desoxypaxilline .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like cytochrome P450 monooxygenase and prenyltransferases for prenylation reactions .

Major Products: Major products formed from these reactions include paspalitrems A and C, which are derived from the prenylation of this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Paspalinine and its derivatives have shown significant biological activities, particularly in pharmacology:

- Antitumor Activity : this compound has been identified as a potential candidate for anticancer therapies. Research indicates that compounds derived from paspaline exhibit antiproliferative effects, suggesting their utility in cancer treatment as monotherapies or in combination with other drugs .

- Potassium Channel Antagonism : Derivatives of this compound have demonstrated potent activity as potassium channel antagonists. This property may be beneficial in treating conditions like glaucoma, where modulation of potassium channels can influence intraocular pressure .

- Antibacterial and Antifungal Properties : this compound-related compounds have exhibited antibacterial activity against resistant strains such as MRSA and antifungal effects against pathogens like Valsa ceratosperma, indicating their potential as therapeutic agents against infections .

Toxicological Applications

This compound is also studied for its toxicological implications:

- Tremorgenic Mycotoxin : As a member of the tremorgenic mycotoxins, this compound can induce neurotoxic effects. Studies have highlighted its role in causing tremors and seizures in animals, which is crucial for understanding the safety risks associated with exposure to fungi producing these compounds .

- Case Studies on Poisoning : A notable case involved a dog suffering from tremorgenic mycotoxin poisoning attributed to this compound exposure. This case underscored the importance of identifying mycotoxin sources in veterinary medicine and food safety .

Synthetic Chemistry Applications

The synthesis of this compound has been a focal point in organic chemistry:

- Total Synthesis Techniques : Researchers have developed various synthetic pathways to produce this compound and its analogs. For instance, asymmetric total synthesis methods have been employed to construct these complex structures efficiently, showcasing advancements in synthetic organic chemistry .

- Innovative Synthetic Strategies : Techniques such as the Achmatowicz rearrangement and ring-closing metathesis have been utilized to create this compound derivatives with high yields and selectivity. These methodologies not only enhance the accessibility of this compound but also contribute to the broader field of natural product synthesis .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound and its derivatives:

Wirkmechanismus

Paspalinine exerts its effects primarily by inhibiting potassium ion channels in the nervous system . This inhibition leads to neurotoxic and tremorgenic symptoms in mammals and insects. The compound’s molecular targets include specific potassium channels, and its pathways involve the modulation of ion flow across cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Paspalinine is structurally related to other indole diterpenoids such as paspaline, paxilline, and nodulisporic acids . These compounds share a common pentacyclic ring system composed of an indole nucleus and a terpenoid moiety .

Uniqueness: What sets this compound apart is its potent activity as a potassium channel antagonist, which is more pronounced compared to its analogs . Additionally, its unique synthetic routes and reaction conditions make it a valuable compound for synthetic organic chemistry research .

Biologische Aktivität

Paspalinine is an indole diterpene derived from the fungus Claviceps paspali, known for its complex structure and significant biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

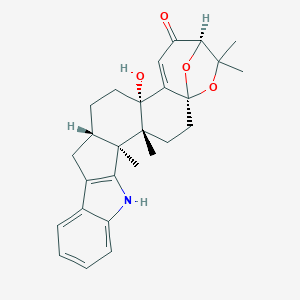

Chemical Structure and Properties

This compound is characterized by a fused ring system that contributes to its biological activity. The compound's structure can be represented as follows:

This structure includes multiple stereocenters, which are crucial for its interaction with biological targets. The compound is part of a larger family of indole diterpenes that exhibit various pharmacological properties.

Biological Activities

This compound exhibits several notable biological activities:

- Tremorgenic Activity : this compound has been identified as a tremorgenic mycotoxin, meaning it can induce tremors and seizures in animals. This activity has been documented in various case studies involving livestock and pets exposed to contaminated feed or environments .

- Anticancer Properties : Some studies suggest that this compound and related compounds may have potential as anticancer agents. The compound has shown cytotoxic effects against several cancer cell lines, indicating its potential for therapeutic applications in oncology .

- Antimicrobial Activity : this compound has demonstrated antibacterial effects against pathogens such as Staphylococcus aureus and Bacillus subtilis. This antimicrobial property opens avenues for its use in treating infections caused by resistant bacteria .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key points include:

- Interaction with Cellular Targets : this compound is believed to interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells. Its ability to disrupt cellular processes is a focus of ongoing research aimed at understanding its full therapeutic potential .

- Biosynthesis Pathways : The biosynthesis of this compound involves several enzymatic steps, including prenylation and cyclization reactions catalyzed by specific enzymes like PaxC and PaxM. Understanding these pathways is crucial for developing synthetic strategies to produce this compound and its derivatives for research and therapeutic use .

Case Studies

Several case studies highlight the impact of this compound on health:

- Tremorgenic Mycotoxicosis in Dogs : A case study documented an eleven-year-old dog presenting with seizures after exposure to contaminated feed containing this compound. The diagnosis was confirmed through chromatographic analysis, underscoring the compound's toxicological significance .

- Agricultural Implications : In livestock, ingestion of forage contaminated with Claviceps paspali has resulted in tremors and neurological symptoms, leading to significant economic losses in affected farms. Understanding the toxicity of this compound is vital for managing animal health in agricultural settings .

Research Findings

Recent research has focused on the synthesis and bioactivity of this compound:

- Synthesis Advances : New synthetic methods have been developed to produce this compound efficiently, facilitating further studies into its biological activity. These methods include asymmetric total synthesis techniques that allow for the construction of complex structures with high yields .

- Bioactivity Studies : Ongoing investigations aim to explore the full range of biological activities associated with this compound and its derivatives, particularly their potential use in pharmaceuticals against cancer and bacterial infections .

Eigenschaften

IUPAC Name |

(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c1-23(2)22-19(29)14-20-26(30)10-9-15-13-17-16-7-5-6-8-18(16)28-21(17)25(15,4)24(26,3)11-12-27(20,31-22)32-23/h5-8,14-15,22,28,30H,9-13H2,1-4H3/t15-,22-,24+,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTIXFRJAOKMRK-SAMRHTEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63722-91-8 | |

| Record name | (3R,5bS,7aS,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-Dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6′,7′:6,7]indeno[1,2-b]indol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63722-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paspalinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063722918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASPALININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D97Q5DS722 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.